molecular formula AuBr4H3O B1604370 Tribromogold;hydrate;hydrobromide CAS No. 307318-86-1

Tribromogold;hydrate;hydrobromide

Cat. No. B1604370
M. Wt: 535.61 g/mol
InChI Key: CGZJYXDZPHUJON-UHFFFAOYSA-K
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Description

Tribromogold;hydrate;hydrobromide, also known as Hydrogen Tetrabromoaurate (III) Hydrate, is a chemical compound . It is also referred to as tribromogold hydrobromide hydrate . The compound has a molecular weight of 535.61 .


Molecular Structure Analysis

The molecular structure of a compound like Tribromogold;hydrate;hydrobromide can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods (like solid-state nuclear magnetic resonance spectroscopy, Fourier-transformed infrared spectroscopy, Raman spectroscopy), thermal methods (like differential scanning calorimetry, thermogravimetric analysis), and computational methods (like molecular mechanics, Quantum Mechanics, molecular dynamics) .


Chemical Reactions Analysis

The chemical reactions involving Tribromogold;hydrate;hydrobromide can be studied using various analytical techniques. These techniques can be used to study both the structure of hydrates and their stability, as well as the hydration and dehydration processes .


Physical And Chemical Properties Analysis

Tribromogold;hydrate;hydrobromide is a compound with a molecular weight of 535.61 . More detailed physical and chemical properties were not found in the available resources .

Safety And Hazards

While specific safety and hazard information for Tribromogold;hydrate;hydrobromide was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

tribromogold;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZJYXDZPHUJON-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Br.Br[Au](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuBr4H3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648447
Record name Tribromogold--hydrogen bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribromogold;hydrate;hydrobromide

CAS RN

307318-86-1
Record name Tribromogold--hydrogen bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307318-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromogold;hydrate;hydrobromide

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